PFI-3 is a potent, cell-active, and selective small-molecule inhibitor that targets the bromodomains of the Brahma-related gene 1 (BRG1) and Brahma (BRM) subunits of the mammalian SWI/SNF (mSWI/SNF) chromatin remodeling complex. [, , , , , , ] It exhibits high selectivity for family VIII bromodomains, particularly BRG1/BRM. [, ] PFI-3 acts as a chemical probe to investigate the roles of BRG1 and BRM in various biological processes, including cell differentiation, cancer progression, and DNA repair. [, , , , , , , ]
The synthesis of PFI-3 begins with a fragment-based screening approach, identifying a key phenolic headgroup that interacts with the bromodomain. [] Subsequent optimization of this fragment hit involved a multi-step process, resulting in the potent and selective inhibitor PFI-3. [] The detailed synthetic route and parameters are described in the literature. []
PFI-3 exhibits a distinct binding mode within the bromodomain, characterized by the displacement of water molecules that are typically retained by other bromodomain inhibitors. [, ] This unique interaction is facilitated by the phenolic headgroup of PFI-3, which forms key interactions with residues in the bromodomain binding pocket. [, ]
PFI-3 exerts its biological effects by selectively inhibiting the bromodomains of BRG1 and BRM, key components of the mSWI/SNF chromatin remodeling complex. [, , , , , ] This inhibition disrupts the binding of BRG1/BRM to acetylated lysines on histones and other proteins, ultimately interfering with chromatin remodeling and gene expression. [, , , , ] By disrupting this process, PFI-3 impacts diverse cellular functions, including cell differentiation, DNA repair, and inflammatory responses. [, , , , , , ]
a. Stem Cell Biology: * Investigates the role of BRG1/BRM in stem cell maintenance and differentiation, particularly in embryonic and trophoblast stem cells. [] PFI-3 treatment impacted stem cell fate decisions, highlighting the importance of BRG1/BRM in these processes. []
b. Cancer Research: * Investigates the potential of BRG1/BRM as therapeutic targets in various cancers, including glioblastoma and multiple myeloma. [, , , , , , ] Studies demonstrate that PFI-3 can sensitize cancer cells to DNA-damaging agents like doxorubicin and temozolomide, potentially enhancing their efficacy. [, , , , ] * Explores the role of BRG1/BRM in regulating the expression of pro-metastatic genes, contributing to a better understanding of cancer progression. [, ]
c. Vascular Biology: * Examines the involvement of BRG1 in vascular inflammatory responses and fibrosis, providing insights into its role in cardiovascular diseases. [, , ] Studies using PFI-3 revealed its potential in mitigating vascular fibrosis by modulating the differentiation of adventitial progenitor cells. [, , ]
d. Muscle Biology: * Investigates the role of BRG1 in skeletal muscle differentiation and its influence on the Wnt signaling pathway, critical for muscle development. [] PFI-3 treatment affected myogenic gene expression, emphasizing the importance of BRG1 in this process. []
e. Parasitology: * Investigates the role of BRG1 in regulating the activity of protein phosphatase 1 (PP1) in the malaria parasite Plasmodium falciparum. [, , ] Although not directly targeting parasitic proteins, PFI-3 helped uncover potential mechanisms of PP1 regulation, essential for parasite survival. [, , ]
f. Chemical Biology: * Serves as a valuable tool to validate bromodomain inhibitors as drug targets and study the functional consequences of bromodomain inhibition. [, ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2